N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
Description
N-Isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a fluorinated aromatic amide characterized by a benzene core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions and an isopropyl carboxamide moiety. The trifluoroethoxy groups confer high lipophilicity and metabolic stability due to the electron-withdrawing nature of fluorine atoms, while the isopropyl substituent on the amide nitrogen influences steric and solubility properties. Its molecular formula is C₁₄H₁₅F₆NO₃, with a calculated molecular weight of 359.27 g/mol (based on constituent atomic weights).
Properties
IUPAC Name |
N-propan-2-yl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO3/c1-8(2)21-12(22)10-5-9(23-6-13(15,16)17)3-4-11(10)24-7-14(18,19)20/h3-5,8H,6-7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBIECXRDIFJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenecarboxamide Core: The initial step involves the preparation of the benzenecarboxamide core through the reaction of a suitable benzoic acid derivative with an amine.
Introduction of Trifluoroethoxy Groups: The next step involves the introduction of the trifluoroethoxy groups through nucleophilic substitution reactions. This can be achieved by reacting the benzenecarboxamide intermediate with 2,2,2-trifluoroethanol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzenecarboxamide derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups and the benzenecarboxamide core play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Comparative Data of Selected Analogues
Key Findings
Trifluoroethoxy vs. Hydroxy/Methoxy Groups :
- The trifluoroethoxy substituents in the target compound significantly increase lipophilicity (logP ~3.5 estimated) compared to hydroxy- or methoxy-substituted analogues (e.g., N-cyclopropyl-2-hydroxybenzamide, logP ~1.8). This enhances membrane permeability but may reduce aqueous solubility .
- Fluorine atoms in the trifluoroethoxy groups provide metabolic resistance by shielding the molecule from oxidative enzymes, unlike hydrolytically labile esters (e.g., the discontinued N-((2,6-difluorobenzoyl)oxy)- analogue) .
Amide Substituent Effects: The isopropyl group on the carboxamide introduces moderate steric bulk, balancing solubility and target binding.
Stability and Commercial Viability :
- The ester-containing analogue (N-((2,6-difluorobenzoyl)oxy)-...) was discontinued, likely due to instability under physiological conditions. In contrast, the amide linkage in the target compound offers superior hydrolytic stability, making it more suitable for long-term applications .
Research Implications
- Drug Design : The target compound’s trifluoroethoxy and isopropyl groups make it a candidate for central nervous system (CNS) therapeutics, where lipophilicity is critical for blood-brain barrier penetration.
- Agrochemicals : Fluorinated aromatic amides are often explored as herbicides or fungicides; the stability of this compound could enhance field persistence.
Biological Activity
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic compound with significant potential in pharmacological applications. Its unique chemical structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C17H20F6N2O3
- Molecular Weight : 414.3427 g/mol
- CAS Registry Number : 54143-55-4
- IUPAC Name : N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
The compound features a benzene ring substituted with two trifluoroethoxy groups and an isopropyl amide moiety. This configuration contributes to its lipophilicity and potential for membrane permeability.
Pharmacological Mechanisms
This compound has been studied for its effects on sodium channels and its potential as a Nav1.6 inhibitor. Sodium channels are crucial for the generation and propagation of action potentials in neurons. By inhibiting these channels, the compound may offer therapeutic benefits in conditions characterized by excessive neuronal excitability, such as epilepsy and neuropathic pain.
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neurons from hypoxic damage by modulating sodium influx during oxygen deprivation. This was evidenced by reduced cell death in neuronal cultures exposed to hypoxic conditions when treated with the compound .
- Insecticidal Activity : The compound has also been evaluated for its insecticidal properties. Research indicates that it exhibits significant activity against various pests at low application rates, suggesting potential applications in agricultural pest management .
- Selectivity and Efficacy : Comparative studies have shown that this compound has a favorable selectivity profile compared to other sodium channel blockers. This selectivity may reduce side effects commonly associated with broader-spectrum sodium channel inhibitors .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, and how can purity be optimized?
- Methodology :
- Synthesis : Start with 2,5-dihydroxybenzoic acid. Introduce trifluoroethoxy groups via nucleophilic aromatic substitution using 2,2,2-trifluoroethyl iodide in the presence of a base like K₂CO₃. Subsequent amidation with isopropylamine can be achieved using coupling agents (e.g., HATU or EDC) in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Drying : Vacuum drying at ≤5 mmHg and 60°C for 2 hours ensures minimal residual solvents (<0.5% loss on drying) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoroethoxy groups at positions 2 and 5, isopropylamide at position 1). ¹⁹F NMR can validate trifluoroethoxy group integrity .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (expected [M+H]⁺ for C₁₇H₂₀F₆NO₃: ~414.34 Da) .
- X-ray Crystallography : If single crystals are obtained, this provides definitive structural confirmation, particularly for distinguishing rotational isomers of trifluoroethoxy groups .
Advanced Research Questions
Q. What analytical challenges arise in resolving rotational isomers caused by the trifluoroethoxy substituents, and how can these be addressed?
- Methodology :
- Dynamic NMR : Use variable-temperature ¹H or ¹⁹F NMR to study rotational barriers. For example, coalescence temperatures can reveal energy barriers for rotation around the aryl-O bond .
- Chromatographic Separation : Chiral stationary phases (e.g., Chiralpak IA) may resolve enantiomers if asymmetry is introduced. Alternatively, use supercritical fluid chromatography (SFC) for higher resolution .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict rotational energy profiles and compare with experimental data .
Q. How can researchers reconcile contradictory spectral data reported for structurally analogous benzamide derivatives?
- Case Study :
- Example : Discrepancies in melting points (e.g., 146–152°C in one study vs. 140–145°C in another) may arise from polymorphic forms or impurities.
- Resolution :
Perform DSC analysis to identify polymorphs.
Cross-validate purity via elemental analysis (C, H, N, F) and TGA to rule out solvent retention .
Compare synthetic protocols (e.g., solvent choice, cooling rates during crystallization) to isolate variables affecting physical properties .
Q. What strategies are effective in optimizing the reaction yield of the trifluoroethoxy substitution step?
- Methodology :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of trifluoroethoxy groups.
- Catalysis : Add KI to facilitate iodide displacement (common in aromatic substitutions).
- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and identify intermediates.
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, base concentration, and reaction time .
Q. How can in vitro biological activity studies be designed to evaluate this compound’s potential pharmacological effects?
- Methodology :
- Target Selection : Prioritize targets based on structural analogs (e.g., flecainide-like sodium channel blockers or kinase inhibitors) .
- Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., for kinases or proteases) with IC₅₀ determination.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles for similar trifluoroethoxy-substituted benzamides?
- Methodology :
- Solubility Testing : Use shake-flask method in buffers (pH 1–7.4) and logP determination via HPLC.
- Controlled Variables : Ensure consistent temperature (25°C), ionic strength, and equilibration time (24–48 hrs).
- Validation : Compare results with computational predictions (e.g., ACD/Labs or SwissADME) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
